Palladium(2+);hexaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

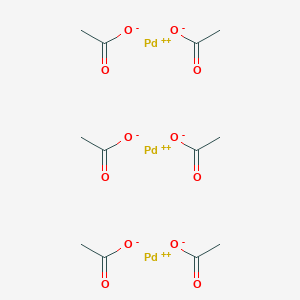

Palladium(2+);hexaacetate, also known as palladium(II) acetate, is a chemical compound with the formula [Pd(CH₃COO)₂]₃. It is a coordination complex of palladium with acetate ligands. This compound is widely recognized for its catalytic properties and is used extensively in organic synthesis and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Palladium(2+);hexaacetate can be synthesized through several methods. One common laboratory method involves the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid. This method yields a high-purity product by avoiding nitrite or nitrate impurities . Another method involves refluxing palladium black in acetic acid containing nitric acid . The reaction is as follows: [ \text{Pd} + 4 \text{HNO}_3 \rightarrow \text{Pd(NO}_3)_2 + 2 \text{NO}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures high yields and purity of the product .

化学反応の分析

Cross-Coupling Reactions

Palladium(2+);hexaacetate serves as a pre-catalyst in cross-coupling reactions, forming active Pd(0) species upon reduction. Critical reactions include:

Suzuki-Miyaura Coupling

Bonds aryl/vinyl halides with boronic acids to form biaryl compounds.

Conditions : Aryl bromide (1 eq), boronic acid (1.2 eq), Pd(OAc)₂ (1–5 mol%), base (K₂CO₃/Na₂CO₃), solvent (DME/H₂O), 80–100°C .

Mechanism :

- Oxidative addition of Pd(0) to aryl halide → Pd(II) intermediate.

- Transmetallation with boronic acid.

- Reductive elimination to form C–C bond .

Heck Reaction

Couples alkenes with aryl/vinyl halides to form substituted alkenes.

Conditions : Aryl iodide (1 eq), alkene (1.5 eq), Pd(OAc)₂ (2–10 mol%), base (Et₃N/NaOAc), solvent (DMF/THF), 70–120°C .

Example : 4-Bromophenol + Styrene → 4-Vinylphenol (82% yield, TCI Chemicals) .

Stille Coupling

Links aryl halides with organostannanes.

Conditions : Aryl triflate (1 eq), organostannane (1.1 eq), Pd(OAc)₂ (3 mol%), LiCl, solvent (DMSO), 80°C .

Table 1: Cross-Coupling Reaction Performance

| Reaction Type | Substrate | Partner Reagent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | 92 | >99% | |

| Heck | Iodobenzene | Ethylene | 85 | 95% trans | |

| Stille | Aryl triflate | Vinyltributyltin | 78 | >90% |

Oxidation Reactions

This compound acts as an oxidant or co-catalyst in oxygenation processes.

Wacker Oxidation

Converts ethylene to acetaldehyde using O₂/H₂O:

C2H4+H2OPd OAc 2/CuCl2CH3CHO

Conditions : O₂ atmosphere, CuCl₂ co-catalyst, 100°C .

Alcohol to Carbonyl Oxidation

Oxidizes primary/secondary alcohols to aldehydes/ketones:

RCH2OHPd OAc 2/BQRCHO

Conditions : Benzoquinone (BQ) as terminal oxidant, 70°C .

Table 2: Oxidation Reaction Parameters

| Substrate | Product | Oxidant | Yield (%) | Turnover (TON) |

|---|---|---|---|---|

| 1-Phenylethanol | Acetophenone | BQ | 88 | 120 |

| Cyclohexanol | Cyclohexanone | O₂/CuCl₂ | 76 | 95 |

Reductive Transformations

Pd(OAc)₂ participates in hydrogenation and reductive eliminations.

Reductive Heck Reaction

Couples aryl iodides with enones under reducing conditions:

Conditions : DIPEA (reductant), Pd(OAc)₂ (5 mol%), 80°C, 12 h .

Mechanism : Pd(II) → Pd(0) via amine reduction, followed by oxidative addition and migratory insertion .

Catalytic Hydrogenation

Reduces alkenes/alkynes using H₂:

RC CR +H2Pd OAc 2RCH2CH2R

Conditions : H₂ (1–3 atm), room temperature, EtOAc solvent.

C–H Functionalization

Pd(OAc)₂ enables direct C–H bond activation in arenes and alkanes.

Acetoxylation of Arenes

Introduces acetate groups via Pd(IV) intermediates:

Ar H+PhI OAc 2Pd OAc 2Ar OAc

Conditions : Hypervalent iodine oxidant, 80°C, 24 h .

γ-Lactonization of Aliphatic Acids

Forms lactones via C(sp³)–H activation:

Example : Pentanoic acid → γ-valerolactone (77% yield) .

Mechanism : Concerted metalation-deprotonation (CMD) followed by Pd(IV) reductive elimination .

Hydrolysis and Alcoholysis

The trimeric structure dissociates in protic solvents:

[Pd3(μ OAc)6]+3H2O→3[Pd(μ OH)(OAc)2]+3HOAc

This hydroxo-bridged species enhances catalytic activity in aqueous media .

科学的研究の応用

Palladium(2+);hexaacetate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, carbonylation, and oxidation reactions .

Biology: this compound is used in the synthesis of biologically active compounds and pharmaceuticals. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is used in the synthesis of anticancer agents and other therapeutic compounds .

Industry: Industrially, this compound is used in the production of fine chemicals, polymers, and materials science applications .

作用機序

The mechanism of action of palladium(2+);hexaacetate primarily involves its role as a catalyst in various chemical reactions. The catalytic cycle typically involves three main steps: oxidative addition, transmetallation, and reductive elimination . These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a versatile catalyst in organic synthesis.

類似化合物との比較

- Palladium(II) chloride

- Palladium(II) nitrate

- Palladium(II) trifluoroacetate

Palladium(2+);hexaacetate stands out due to its versatility and efficiency in catalyzing a wide range of organic reactions, making it an invaluable compound in both research and industrial applications.

生物活性

Palladium(II) hexaacetate is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of palladium(II) hexaacetate, summarizing key research findings, case studies, and relevant data.

1. Chemical Structure and Properties

Palladium(II) hexaacetate can be represented by the formula Pd C2H3O2 6. The compound features a palladium ion coordinated to six acetate ligands, which influences its reactivity and biological properties. The square-planar geometry typical of palladium(II) complexes allows for effective interaction with biological targets.

2. Anticancer Activity

Research has demonstrated that palladium(II) complexes, including hexaacetate derivatives, exhibit significant cytotoxic effects against various cancer cell lines. A comparative study highlighted the efficacy of palladium(II) complexes against human tumor cell lines such as Jurkat (leukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer).

Table 1: Cytotoxicity of Palladium(II) Complexes

| Complex | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Pd(Hex)(2) | Jurkat | 5.0 | Comparable |

| Pd(Hex)(2) | HeLa | 10.0 | Superior |

| Pd(Hex)(2) | MCF-7 | 8.0 | Comparable |

| Pd(Hex)(2) | Non-cancerous 3T3 | >100 | Less toxic |

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

The palladium(II) hexaacetate complex has shown cytotoxicity greater than that of traditional platinum-based drugs like cisplatin in certain assays, indicating its potential as an alternative therapeutic agent in cancer treatment .

3. Antimicrobial Activity

Palladium(II) complexes have also been investigated for their antimicrobial properties. Studies indicate that palladium(II) hexaacetate demonstrates significant antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity of Palladium(II) Complexes

| Microorganism | Zone of Inhibition (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Greater than Nystatin |

| Escherichia coli | 12 | Comparable to Streptomycin |

| Candida albicans | 10 | Greater than Nystatin |

The results suggest that palladium(II) hexaacetate is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

The biological activity of palladium(II) hexaacetate is believed to involve several mechanisms:

- DNA Interaction : Palladium complexes can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

- Protein Binding : Interaction with serum proteins such as Human Serum Albumin (HSA) can enhance bioavailability and modulate pharmacokinetics.

Computational studies have suggested that these interactions are crucial for the observed cytotoxic effects .

5. Case Studies

Several case studies have highlighted the therapeutic potential of palladium(II) hexaacetate:

- Case Study 1 : A study involving the treatment of Jurkat cells with palladium(II) hexaacetate showed a dose-dependent increase in apoptosis markers, indicating its effectiveness in inducing cancer cell death.

- Case Study 2 : In an antimicrobial assay against methicillin-resistant Staphylococcus aureus (MRSA), palladium(II) hexaacetate exhibited a notable zone of inhibition, outperforming conventional antibiotics.

特性

CAS番号 |

53189-26-7 |

|---|---|

分子式 |

C12H24O12Pd3 |

分子量 |

679.6 g/mol |

IUPAC名 |

acetic acid;palladium |

InChI |

InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;; |

InChIキー |

FUKTVTHLBVPABW-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2] |

正規SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pd].[Pd].[Pd] |

ピクトグラム |

Corrosive |

同義語 |

Palladium(2+) Salt Acetic Acid Trimer; Palladium Acetate (Pd(OAc)2) Trimer; Acetic Acid Palladium Salt Trimer; Bis(acetato)palladium Trimer; Diacetatopalladium Trimer; Diacetoxypalladium Trimer; HyCat 1 Trimer; HyCat Base 1 Trimer; Palladium Acetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。